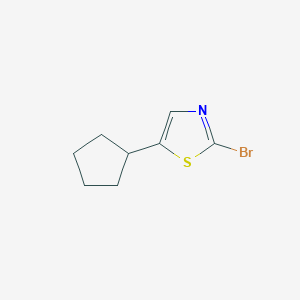
2-Bromo-5-cyclopentylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-cyclopentylthiazole is a chemical compound with the molecular formula C8H10BrNS and a molecular weight of 232.14 g/mol It is a thiazole derivative, characterized by the presence of a bromine atom at the 2-position and a cyclopentyl group at the 5-position of the thiazole ring
Preparation Methods
The synthesis of 2-Bromo-5-cyclopentylthiazole typically involves the bromination of 5-cyclopentylthiazole. One common method is the reaction of 5-cyclopentylthiazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2-position of the thiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Bromo-5-cyclopentylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding 2-amino-5-cyclopentylthiazole.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds. This reaction typically requires a palladium catalyst and a base in an organic solvent.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, although these are less common for this specific compound.
The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution with an amine would yield an amino-thiazole derivative, while coupling with a boronic acid would produce a biaryl thiazole.
Scientific Research Applications
2-Bromo-5-cyclopentylthiazole has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Thiazole derivatives, including this compound, are investigated for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyclopentylthiazole depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets . The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
2-Bromo-5-cyclopentylthiazole can be compared with other thiazole derivatives, such as:
2-Bromo-4-methylthiazole: Similar in structure but with a methyl group instead of a cyclopentyl group.
2-Chloro-5-cyclopentylthiazole: Similar but with a chlorine atom instead of bromine.
5-Cyclopentylthiazole: Lacks the bromine atom at the 2-position.
The uniqueness of this compound lies in the combination of the bromine atom and the cyclopentyl group, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H10BrNS |
|---|---|
Molecular Weight |
232.14 g/mol |
IUPAC Name |
2-bromo-5-cyclopentyl-1,3-thiazole |
InChI |
InChI=1S/C8H10BrNS/c9-8-10-5-7(11-8)6-3-1-2-4-6/h5-6H,1-4H2 |
InChI Key |
HQWWSZBICQGAGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CN=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















